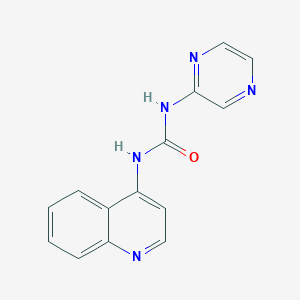
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea is a heterocyclic compound that features both pyrazine and quinoline moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of these two heterocycles in a single molecule makes this compound an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Métodos De Preparación
The synthesis of 1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea typically involves the reaction of pyrazin-2-yl isocyanate with quinolin-4-amine. This reaction can be carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes. The use of automated synthesis platforms and continuous flow reactors could potentially enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms of the pyrazine and quinoline rings, leading to the formation of N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the reduction of the carbonyl group to a secondary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine and quinoline rings. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to form strong interactions with these targets, often through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
For example, in antimicrobial research, this compound has been shown to inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of the bacteria. In cancer research, the compound may interact with DNA or specific proteins involved in cell division, leading to the inhibition of tumor growth.
Comparación Con Compuestos Similares
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)-3-(quinolin-4-yl)urea: This compound features a pyridine ring instead of a pyrazine ring. While both compounds have similar structures, the presence of the pyrazine ring in this compound may confer different biological activities and chemical reactivity.
1-(Pyrazin-2-yl)-3-(quinolin-2-yl)urea: This compound has the quinoline ring attached at the 2-position instead of the 4-position. The change in the position of the quinoline ring can significantly affect the compound’s properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of pyrazine and quinoline rings, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11N5O |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
1-pyrazin-2-yl-3-quinolin-4-ylurea |
InChI |
InChI=1S/C14H11N5O/c20-14(19-13-9-15-7-8-17-13)18-12-5-6-16-11-4-2-1-3-10(11)12/h1-9H,(H2,16,17,18,19,20) |
Clave InChI |
LNIDFQVRZCDVBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)NC3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,3-d]pyrimidine derivative 28](/img/structure/B10836177.png)
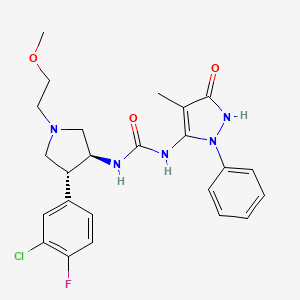
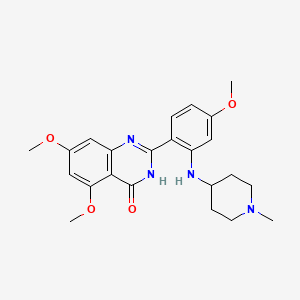
![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)
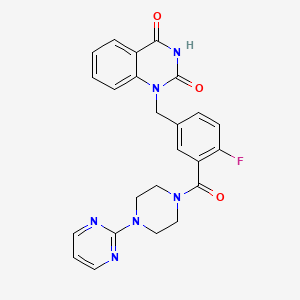
![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)
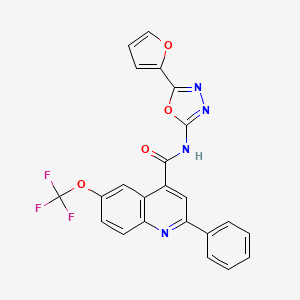
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)

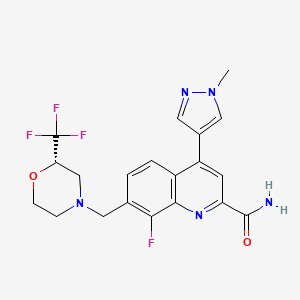
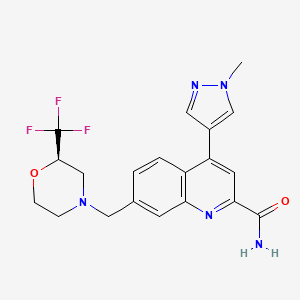
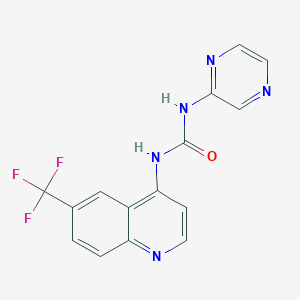
![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)
